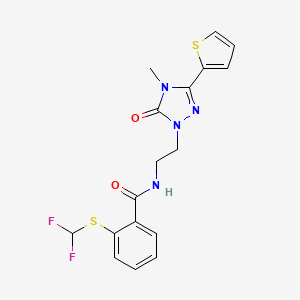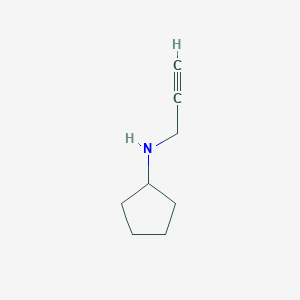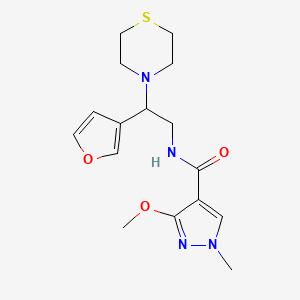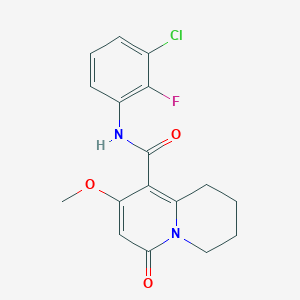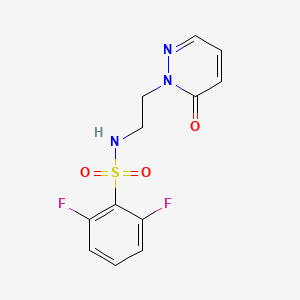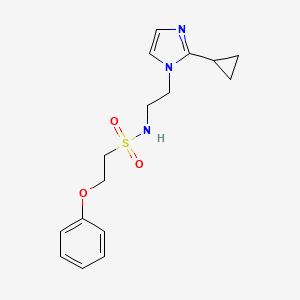
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Organic Synthesis
A study by Rozentsveig et al. (2013) explored the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating a method for the synthesis of target heterocyclic compounds without isolating intermediates. This work contributes to the broader field of organic synthesis by providing efficient pathways for constructing complex sulfonamide-based heterocycles (Rozentsveig et al., 2013).
Drug Metabolism
Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism by using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach supports the structural characterization of drug metabolites, highlighting the utility of microbial-based biocatalysis in pharmacokinetics (Zmijewski et al., 2006).
Receptor Selectivity and CNS Disorders
Research by Canale et al. (2016) on arylsulfonamide derivatives of (aryloxy)ethyl piperidines identified compounds with selectivity for the 5-HT7 receptor, demonstrating potential for treating CNS disorders. This study exemplifies how structural modifications can influence receptor binding and therapeutic applications (Canale et al., 2016).
Electrophysiological Activity
Morgan et al. (1990) discussed the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, finding several compounds with class III electrophysiological activity comparable to that of known class III agents. These findings contribute to the development of novel therapeutic agents for arrhythmias (Morgan et al., 1990).
Polymer Science
Raynaud et al. (2009) demonstrated the use of N-heterocyclic carbene for the ring-opening polymerization of ethylene oxide, leading to the direct synthesis of functionalized poly(ethylene oxide)s. This work illustrates the versatility of N-heterocyclic carbenes in polymer science, facilitating the production of polymers with specific end-functionalities (Raynaud et al., 2009).
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-23(21,13-12-22-15-4-2-1-3-5-15)18-9-11-19-10-8-17-16(19)14-6-7-14/h1-5,8,10,14,18H,6-7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQMRYXLFIXWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

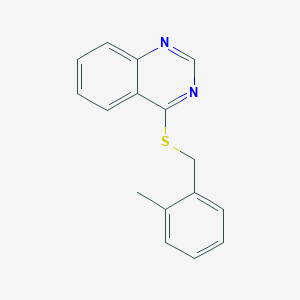
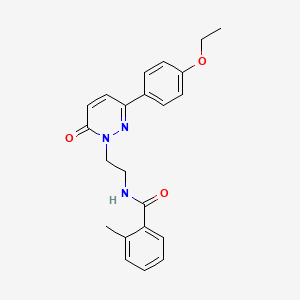
![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2613435.png)
![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)
![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)
